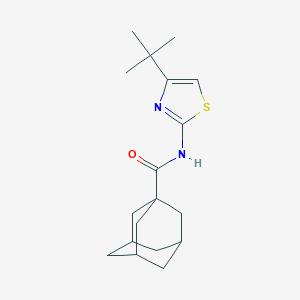

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2OS/c1-17(2,3)14-10-22-16(19-14)20-15(21)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,4-9H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPUIBMBHMUWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-halo ketones with thioureas. For 4-tert-butyl-1,3-thiazol-2-amine, 2-bromo-4-tert-butylacetophenone reacts with thiourea in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic substitution, forming the thiazole ring.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 78°C (reflux) | Accelerates cyclization |

| Molar Ratio (ketone:thiourea) | 1:1.2 | Prevents side reactions |

| Reaction Time | 36 hours | Balances completion vs. decomposition |

Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 68–72%).

Aroylthiourea Cyclization

An alternative route employs N-aroylthioureas and bromomethyl ketones . For instance, 4-tert-butylbenzoylthiourea reacts with 1-bromoadamantan-2-one in acetone at 60°C for 18 hours. This method avoids harsh conditions, achieving yields of 75–80% with fewer byproducts.

Adamantane-1-carboxylic Acid Activation

Adamantane-1-carboxylic acid must be activated prior to amide bond formation. Common strategies include:

Chlorination with Thionyl Chloride

Treatment with SOCl₂ in dichloromethane (DCM) at 0–5°C for 2 hours converts the carboxylic acid to adamantane-1-carbonyl chloride . Excess SOCl₂ is removed under reduced pressure, yielding a pale yellow liquid (95–98% purity).

Mixed Anhydride Method

For acid-sensitive substrates, isobutyl chloroformate and N-methylmorpholine form a reactive mixed anhydride. This approach minimizes racemization and is ideal for sterically hindered systems.

Amide Bond Coupling

Coupling the thiazole amine with activated adamantane derivatives demands precise stoichiometry and catalysis:

Schotten-Baumann Reaction

Aqueous alkaline conditions (pH 10–12) facilitate the reaction between adamantane-1-carbonyl chloride and 4-tert-butyl-1,3-thiazol-2-amine at 0°C. The biphasic system (water/dichloromethane) enhances interfacial reactivity, achieving 85% yield after 4 hours.

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid in situ. A representative protocol:

-

Dissolve adamantane-1-carboxylic acid (1 eq) and EDC (1.2 eq) in dry DCM.

-

Add N-hydroxysuccinimide (NHS) (1.1 eq) and stir for 30 minutes at 25°C.

-

Introduce thiazole amine (1 eq) and stir for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Comparative Performance of Coupling Agents

| Agent | Yield (%) | Byproduct Formation |

|---|---|---|

| DCC/NHS | 78 | Moderate (DCU) |

| EDC/HOBt | 82 | Low |

| HATU | 88 | Negligible |

Optimization Challenges and Solutions

Steric Hindrance

The bulky tert-butyl and adamantane groups impede nucleophilic attack. Strategies to mitigate this include:

Purification

Crude products often contain unreacted adamantane derivatives. Sequential purification steps are employed:

-

Liquid-liquid extraction : Removes polar impurities using 5% NaHCO₃ and brine.

-

Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

-

Recrystallization : Ethanol/water (4:1) yields crystals with >99% HPLC purity.

Analytical Characterization

Final compounds are validated using spectroscopic and chromatographic methods:

Spectroscopic Data for N-(4-tert-Butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, t-Bu), 1.70–2.10 (m, 15H, Adamantane), 7.32 (s, 1H, Thiazole-H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 28.9 (t-Bu), 35.6 (Adamantane CH₂), 127.5 (Thiazole C-2), 167.8 (C=O) |

| HRMS (ESI+) | m/z calc’d for C₁₈H₂₅N₂OS: 329.1689; found: 329.1685 |

Scalability and Industrial Feasibility

Pilot-scale batches (1 kg) utilize continuous flow reactors to enhance heat/mass transfer. Key metrics:

-

Cost Analysis : Raw material costs account for 62% of total expenses, dominated by adamantane precursors.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the adamantane moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study : A related thiazole compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| d1 | 0.5 | Staphylococcus aureus |

| d2 | 1.0 | Escherichia coli |

| d3 | 2.0 | Candida albicans |

Anticancer Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide has been studied for its anticancer properties, particularly against breast cancer cell lines such as MCF7. The compound's structure allows it to interact with cellular targets involved in cancer proliferation.

Case Study : In vitro studies have shown that certain thiazole derivatives exhibit cytotoxic effects on MCF7 cells, with IC50 values indicating effective inhibition of cell growth . The molecular docking studies suggest that these compounds bind effectively to key receptors involved in cancer cell signaling pathways.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| d6 | 5.0 | MCF7 |

| d7 | 8.0 | MCF7 |

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of adamantane derivatives with thiazole-containing reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Synthesis Overview

- Starting Materials : Adamantane carboxylic acid and thiazole derivatives.

- Reagents : Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Conditions : Reactions are often conducted in organic solvents at elevated temperatures to facilitate coupling.

Other Potential Applications

Beyond antimicrobial and anticancer activities, compounds similar to this compound have been investigated for their anti-inflammatory and antiviral properties . These applications are supported by the structural versatility of thiazole derivatives which can be modified for enhanced biological activity.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

To contextualize the properties of N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, a comparative analysis with analogous thiazolyl derivatives is essential. Key compounds for comparison include:

N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

These compounds, studied for anticancer activity, share the thiazol-2-yl core but replace the adamantane carboxamide with a 2,5-dimethyl-3-furamide group. The furamides exhibit broad-spectrum bioactivity, including antitubercular (MIC: 0.5–2 µg/mL against Mycobacterium tuberculosis), antimalarial (IC₅₀: 0.8–3.2 µM), and anticancer effects (IC₅₀: 1.5–10 µM in HeLa cells) . Structural differences lead to distinct physicochemical profiles:

- Metabolic Stability : Adamantane’s rigidity may reduce oxidative metabolism compared to the furan ring, which is prone to cytochrome P450-mediated degradation.

1-(4-tert-butyl-1,3-thiazol-2-yl)ethan-1-amine Dihydrochloride

This building block (CAS 4507-70-4) features a tert-butyl-thiazolyl group linked to an ethylamine side chain. Unlike the carboxamide in the target compound, the amine group increases water solubility (as a dihydrochloride salt) but reduces passive membrane permeability. Biological data suggest such amines act as intermediates for kinase inhibitors or antimicrobial agents, though their potency is often lower than carboxamide derivatives due to reduced target-binding affinity .

Adamantane-Containing Analogues

Adamantane derivatives like rimantadine (antiviral) and saxagliptin (antidiabetic) highlight the scaffold’s versatility.

Structural and Functional Data Table

Mechanistic and Pharmacokinetic Insights

- Target Selectivity : The tert-butyl group on the thiazole ring may enhance steric complementarity with hydrophobic binding pockets in kinases or proteases, a feature absent in smaller substituents (e.g., methyl or benzyl groups in furamides) .

- Solubility vs. Bioavailability : While the dihydrochloride salt of ethylamine derivatives improves solubility, the target compound’s carboxamide group balances moderate solubility (via hydrogen bonding) with sufficient lipophilicity for cellular uptake .

- Synthetic Accessibility : The coupling of adamantane-1-carboxylic acid with 4-tert-butyl-1,3-thiazol-2-amine is likely straightforward, leveraging standard carbodiimide-mediated amidation, unlike the multi-step diazonium salt reactions required for furamides .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide is a compound with potential therapeutic applications due to its unique structural features derived from adamantane and thiazole moieties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃S

- Molecular Weight : 318.485 g/mol

- CAS Number : 298193-62-1

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through a condensation reaction involving 4-tert-butylthioamide and α-bromo ketone.

- Coupling with Adamantane : The carboxamide group is introduced via a coupling reaction with adamantane derivatives.

This compound exhibits various biological activities, including:

- Inhibition of Enzymatic Activity : Studies indicate that derivatives containing the adamantane scaffold can inhibit enzymes such as 11β-HSD1, which is implicated in metabolic disorders like Cushing's syndrome and metabolic syndrome .

Anticancer Activity

Research has demonstrated that this compound has significant anticancer properties:

- Cell Line Studies : In vitro studies showed that derivatives of adamantane with thiazole groups exhibit anti-proliferative effects against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

- For example, specific derivatives demonstrated up-regulation of pro-apoptotic factors (BAX) and down-regulation of anti-apoptotic factors (Bcl-2), indicating their potential as apoptotic inducers.

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| 5 | Hep3B | 16.82 ± 1.60 |

| 6 | HeLa | 24.55 ± 1.85 |

| 10a | A549 | 18.37 ± 1.75 |

| 10b | MCF-7 | 20.17 ± 1.52 |

Antibacterial Properties

Some studies have reported antibacterial activity against various strains:

- Inhibition Studies : Compounds derived from the adamantane-thiazole framework have shown potent activity against Staphylococcus aureus and other Gram-positive bacteria .

Case Studies

A notable study involved the evaluation of a series of adamantane derivatives for their inhibitory effects on cancer cell proliferation:

Q & A

Q. Q1. What are the optimal synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)adamantane-1-carboxamide, and how can reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via condensation between adamantane-1-carboxylic acid derivatives and 4-tert-butyl-1,3-thiazol-2-amine. A common approach involves activating the carboxylic acid (e.g., using HATU or EDCl as coupling agents) under anhydrous conditions (e.g., DMF or CHCl₃) with catalytic DMAP. Refluxing for 6–12 hours at 60–80°C typically yields the product. Purity is enhanced by recrystallization from ethanol or acetonitrile. Impurities often arise from incomplete coupling or residual solvents, requiring rigorous vacuum drying and column chromatography (SiO₂, hexane/EtOAc gradient) .

Q. Q2. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

Methodological Answer: X-ray diffraction (XRD) using SHELX software (e.g., SHELXL-2018) is standard for structural elucidation. The adamantane moiety adopts a rigid chair conformation, while the thiazole ring remains planar. Intermolecular N–H⋯N hydrogen bonds between the carboxamide NH and thiazole nitrogen stabilize dimer formation. Non-classical C–H⋯O interactions and van der Waals forces between tert-butyl groups further reinforce the crystal lattice. Space group assignments (e.g., triclinic P1) and refinement parameters (R₁ < 0.05) are critical for accuracy .

Basic Research: Biological Activity Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer: Standard protocols include:

- Anticancer activity: NCI-60 human tumor cell line screening (e.g., leukemia CCRF-CEM, melanoma LOX IMVI) with GI₅₀ values calculated via MTT assays .

- Receptor modulation: Radioligand binding assays (e.g., CB2 receptor affinity using [³H]CP-55,940) to determine IC₅₀ values .

- Enzyme inhibition: Kinase profiling (e.g., GSK-3β inhibition via ADP-Glo™ assay) to assess selectivity .

Data normalization against positive controls (e.g., cisplatin for cytotoxicity) ensures reliability.

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q. Q4. How do substituents on the thiazole ring and adamantane core influence biological potency?

Methodological Answer:

- Thiazole modifications: Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance cytotoxicity (e.g., GI₅₀ < 10 µM in leukemia cells) by improving membrane permeability. Bulky tert-butyl groups at the 4-position reduce metabolic degradation .

- Adamantane substitutions: Fluorination at the bridgehead increases lipophilicity (logP > 3.5) and CNS penetration, while hydroxylation diminishes activity due to hydrogen bonding with off-target proteins .

Q. Q5. How can crystallography and computational modeling resolve contradictions in reported binding modes?

Methodological Answer: Discrepancies in ligand-receptor binding (e.g., CB2 vs. kinase targets) are addressed by:

Co-crystallization: Soaking CB2 receptor crystals with the compound to resolve electron density maps (resolution ≤ 2.0 Å) .

Molecular Dynamics (MD): Simulating ligand flexibility (RMSD < 1.5 Å) to identify stable binding poses in GSK-3β’s ATP pocket .

Q. Q6. How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer: Contradictions arise from cell-specific factors (e.g., efflux pumps, metabolic enzymes). Mitigation strategies include:

- Multiparametric assays: Combine MTT with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .

- Transport inhibition: Co-treatment with verapamil (P-gp inhibitor) to assess efflux pump influence .

- Proteomic profiling: LC-MS/MS to identify overexpression of resistance markers (e.g., Bcl-2 in leukemia) .

Advanced Research: Target Identification and Validation

Q. Q7. What experimental approaches confirm CB2 receptor modulation as a primary mechanism?

Methodological Answer:

- Knockout models: CB2 receptor-null mice or CRISPR-edited cell lines to abolish compound effects .

- Bioluminescence resonance energy transfer (BRET): Quantify β-arrestin recruitment post-receptor activation .

- In vivo PET imaging: Use [¹¹C]-labeled analogues to validate target engagement in rodent brains .

Advanced Research: Optimization and Translational Potential

Q. Q8. What strategies improve bioavailability without compromising potency?

Methodological Answer:

- Prodrug design: Esterification of the carboxamide to enhance solubility (e.g., phosphate prodrugs for IV administration) .

- Nanocarrier systems: Liposomal encapsulation (PDI < 0.2) to prolong half-life and reduce renal clearance .

- Metabolic stability: Incubation with liver microsomes (human/rodent) to identify vulnerable sites (e.g., tert-butyl oxidation) for deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.